molecular formula C13H12ClNO B2780063 N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride CAS No. 1820747-37-2

N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride

Cat. No. B2780063
CAS RN: 1820747-37-2
M. Wt: 233.7
InChI Key: WFXVROFGBYQTST-UHFFFAOYSA-N
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Description

N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.7. The purity is usually 95%.
BenchChem offers high-quality N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Applications

  • Transition Metal-Free Synthesis : A study presents an efficient, environmentally benign, transition-metal free synthesis of tricyclic 7-oxa-2-azatricyclo compounds, showcasing a method that could potentially be applied or adapted for the synthesis of compounds similar to N-methyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride. This protocol utilizes renewable starting materials like levulinic acid, indicating its utility in sustainable chemistry practices (Jha, Naidu, & Abdelkhalik, 2013).

  • Modified Synthesis of NOP Receptor Antagonist : Research on the synthesis of the NOP receptor antagonist SB612111 highlights the exploration of different reaction conditions to improve yields in key synthetic steps. This work underscores the critical role of optimizing synthesis pathways for complex organic molecules, which may be relevant for structurally complex targets like N-methyl-8-oxatricyclo derivatives (Perrey, Li, & Zhang, 2016).

  • Mannich-Type Synthesis : The one-pot synthesis of tetraazatricyclo tridecene derivatives from dihydropyridines demonstrates a versatile approach to constructing complex nitrogen-containing cycles, which could be of interest in the context of synthesizing N-methyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride related structures (Dotsenko, Krivokolysko, Chernega, & Litvinov, 2007).

Structural and Mechanistic Studies

  • Chelating Ligand Design for Metal Complexes : Research into the design and synthesis of hexadentate amine phenol ligands for group 13 metals offers insights into the structural flexibility and coordination chemistry of complex organic ligands, which may inform the design and functionalization of N-methyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride for specific applications (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).

  • Hydrogen-Bond Enhanced Structural Effects : A study provides evidence for hydrogen-bond enhanced structural effects in the protonation of certain aminals, suggesting that similar intramolecular interactions may play a role in the behavior and reactivity of N-methyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride (Alder, Carniero, Mowlam, Orpen, Petillo, Vachon, Weisman, & White, 1999).

properties

IUPAC Name

N-methyldibenzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO.ClH/c1-14-9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9;/h2-8,14H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXVROFGBYQTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride

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